molecular formula C9H14O4 B1295627 Dimethyl cyclopentane-1,3-dicarboxylate CAS No. 2435-36-1

Dimethyl cyclopentane-1,3-dicarboxylate

Cat. No.: B1295627
CAS No.: 2435-36-1
M. Wt: 186.2 g/mol
InChI Key: SQFQEQDRLAZVJQ-UHFFFAOYSA-N
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Description

Dimethyl cyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C9H14O4. It is a clear, colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various chemical products and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cyclopentane-1,3-dicarboxylate can be synthesized through the esterification of cyclopentane-1,3-dicarboxylic acid with methanol. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process is carried out by cooling a solution of cyclopentane-1,3-dicarboxylic acid and anhydrous methanol to 0°C in an ice water bath. Concentrated sulfuric acid is then added dropwise, maintaining the temperature at 15°C. The reaction mixture is heated to reflux and stirred for 16 hours. After completion, the mixture is concentrated, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclopentane-1,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into cyclopentane-1,3-dimethanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Cyclopentane-1,3-dicarboxylic acid.

    Reduction: Cyclopentane-1,3-dimethanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl cyclopentane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of polymers, resins, and plasticizers

Mechanism of Action

The mechanism of action of dimethyl cyclopentane-1,3-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations to yield desired products. The molecular targets and pathways involved vary based on the reactions it participates in. For example, in esterification reactions, it targets carboxylic acids and alcohols to form esters.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: Another ester with similar reactivity but different structural properties.

    Dimethyl glutarate: Similar in function but with a different carbon chain length.

    Dimethyl adipate: Used in similar applications but has a longer carbon chain.

Uniqueness

Dimethyl cyclopentane-1,3-dicarboxylate is unique due to its cyclopentane ring structure, which imparts distinct chemical properties compared to linear esters. This ring structure influences its reactivity and the types of products it can form, making it valuable in specific synthetic applications .

Properties

IUPAC Name

dimethyl cyclopentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFQEQDRLAZVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947201
Record name Dimethyl cyclopentane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2435-36-1
Record name 1,3-Dimethyl 1,3-cyclopentanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2435-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclopentanedicarboxylic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl cyclopentane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a reflux condenser. The flask was charged with cyclopentane-1,3-dicarboxylic acid (357 g, 2.262 mol) and methanol (1.75 L). The solution was cooled to 7° C. using an ice/water bath. Concentrated sulfuric acid (70 mL) was added dropwise over 30 min resulting in an exotherm up to 12° C. The reaction mixture was heated to reflux and stirred for 16 h when TLC analysis (10% methanol/ethyl acetate) indicated that the reaction was complete. The reaction mixture was concentrated, redissolved in methyl tert-butyl ether, and washed with saturated aqueous sodium bicarbonate (2×150 mL) and brine (2×150 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. The resulting clear oil was dissolved in hexane (2 L) and treated with a 2 N aqueous sodium hydroxide solution (950 mL) until the pH˜10. The layers were separated and the aqueous layer was extracted with hexane (4×1 L). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated to provide 360 g (100%) of dimethyl cyclopentane-1,3-dicarboxylate as a clear oil. 1H NMR (500 Hz, CDCl3) δ ppm 3.67 (s, 6H), 2.75-2.83 (m, 2H), 2.20-2.26 (m, 1H), 2.05-2.12 (m, 1H), 1.90-2.0 (m, 4H).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
357 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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